molecular formula C25H23NO5S B2367760 3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine CAS No. 1321867-60-0

3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine

Cat. No.: B2367760
CAS No.: 1321867-60-0
M. Wt: 449.52
InChI Key: BGJUJFBDPHWLAL-QPLCGJKRSA-N
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Description

3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines This compound is characterized by its unique structure, which includes a sulfonyl group, methoxy groups, and a chromen-2-imine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-imine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This is achieved through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(4-methoxyphenyl)chromen-2-imine
  • 3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(2-methoxyphenyl)chromen-2-imine

Uniqueness

The uniqueness of 3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-16-8-11-22(12-17(16)2)32(27,28)24-13-18-9-10-21(30-4)15-23(18)31-25(24)26-19-6-5-7-20(14-19)29-3/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJUJFBDPHWLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=CC(=CC=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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